4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride
Description
Chemical Classification and Nomenclature
4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride belongs to the benzenesulfonamide class of organic compounds, characterized by the presence of a sulfonamide functional group directly attached to a benzene ring system. The compound carries the Chemical Abstracts Service registry number 1215471-49-0 and possesses the molecular formula C10H17ClN2O2S with a molecular weight of 264.7722 daltons. The systematic nomenclature reflects the structural features of the molecule, including the ethylaminoethyl substituent at the para position of the benzene ring and the N-ethyl substitution on the sulfonamide nitrogen atom. The hydrochloride designation indicates that the compound exists as a salt formed between the basic amino group and hydrochloric acid, enhancing its water solubility and stability in solid form.
The International Union of Pure and Applied Chemistry naming convention for this compound follows established protocols for substituted benzenesulfonamides, where the longest carbon chain attached to the benzene ring determines the primary numbering system. The aminoethyl side chain at position 4 of the benzene ring represents a key structural feature that distinguishes this compound from simpler sulfonamide derivatives. The N-ethyl substitution on the sulfonamide nitrogen introduces additional steric and electronic effects that influence the compound's biological activity and chemical reactivity patterns.
Historical Development and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of sulfonamide chemistry, which began with the groundbreaking work of Gerhard Domagk in the early 1930s. Domagk's discovery of Prontosil in 1932 at the Bayer Laboratories marked the beginning of the sulfonamide era in medicine and established the foundation for subsequent developments in this chemical class. The original sulfonamide research program, directed by Domagk, focused on investigating the antibacterial properties of azo dyes, leading to the identification of Prontosil as an effective antimicrobial agent against Streptococcus and Staphylococcus infections.
The historical significance of early sulfonamide research extended beyond immediate therapeutic applications, as it demonstrated the potential for synthetic organic compounds to exhibit biological activity comparable to naturally occurring substances. This paradigm shift encouraged further exploration of sulfonamide derivatives with modified structural features, ultimately leading to the development of specialized compounds like this compound. The evolution from simple sulfonamides like sulfanilamide, first synthesized by Paul Gelmo in 1908, to complex derivatives with specific biological targets represents a sophisticated understanding of structure-activity relationships in medicinal chemistry.
The specific development of this compound emerged from research efforts aimed at creating sulfonamide derivatives with enhanced selectivity for particular enzyme systems. The incorporation of the aminoethyl side chain and N-ethyl substitution reflects deliberate structural modifications designed to optimize binding interactions with target proteins while maintaining the fundamental sulfonamide pharmacophore.
Position within Sulfonamide Chemistry
Within the broader classification of sulfonamide compounds, this compound occupies a specialized position as a member of the benzenesulfonamide subfamily. Benzenesulfonamides represent a diverse group of compounds characterized by the direct attachment of a sulfonamide group to a benzene ring, distinguishing them from other sulfonamide classes such as heterocyclic sulfonamides or aliphatic sulfonamides. The structural framework of benzenesulfonamides provides a rigid aromatic scaffold that can accommodate various substituent groups, allowing for fine-tuning of chemical and biological properties.
The compound's relationship to other benzenesulfonamide derivatives can be understood through comparison with structurally related molecules such as 4-(2-aminoethyl)benzenesulfonamide, which serves as the parent compound for the hydrochloride salt. The parent compound, bearing the Chemical Abstracts Service number 35303-76-5, shares the fundamental benzenesulfonamide core structure but lacks the N-ethyl substitution that characterizes the derivative under discussion. This structural relationship demonstrates how systematic modifications to the sulfonamide nitrogen can be employed to modulate the compound's properties while preserving the essential chemical framework.
The positioning of this compound within sulfonamide chemistry also reflects its functional applications as a synthetic intermediate and research tool. Unlike classical antimicrobial sulfonamides that target bacterial folate synthesis pathways, this compound has been developed primarily for its ability to interact with serine protease enzymes, representing an evolution in the functional applications of sulfonamide chemistry beyond traditional antimicrobial uses.
Significance in Organic and Biochemical Research
The research significance of this compound stems from its dual role as both a synthetic intermediate in pharmaceutical development and a biochemical probe for enzyme characterization studies. As a synthetic building block, the compound serves as a starting material for the preparation of sulfonylurea hypoglycemic agents, which represent an important class of antidiabetic medications. The structural features of the molecule, particularly the aminoethyl side chain and the sulfonamide functionality, provide reactive sites that can be further modified through established organic synthesis methodologies.
In biochemical research applications, the compound functions as an irreversible inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous biological processes including protein digestion, blood coagulation, and immune system regulation. The mechanism of action involves covalent modification of serine residues within the active sites of target enzymes, resulting in permanent inactivation of enzymatic activity. This irreversible binding characteristic makes the compound particularly valuable for studies aimed at understanding enzyme function and for developing structure-activity relationships in protease inhibitor design.
The compound's applications extend to specialized research areas such as the development of microfluidic analytical systems for studying biochemical interactions. Research has demonstrated the utility of related sulfonamide derivatives in developing model systems for Fourier transform measurements of biochemical processes, indicating the versatility of this chemical class in analytical applications. Additionally, studies involving human hepatocellular carcinoma cells have employed sulfonamide inhibitors to investigate cellular responses to enzyme inhibition, highlighting the compound's value in cancer research applications.
The research applications of this compound continue to expand as new synthetic methodologies and analytical techniques become available. The compound's well-characterized chemical properties and established biological activities make it an attractive choice for researchers investigating enzyme inhibition mechanisms and developing new therapeutic agents based on sulfonamide chemistry. The ongoing interest in this compound reflects the broader recognition of sulfonamides as versatile chemical scaffolds capable of addressing diverse research challenges in organic chemistry, biochemistry, and pharmaceutical sciences.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXBDHJIUSJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215471-49-0 | |
| Record name | 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases. Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division.
Mode of Action
This compound acts as an irreversible inhibitor of serine proteases. It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This modification leads to the inactivation of the enzyme and the prevention of protein degradation.
Biochemical Pathways
By inhibiting serine proteases, this compound affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role.
Pharmacokinetics
It is known to be water-soluble, which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values.
Result of Action
The inhibition of serine proteases by this compound can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process. It can also inhibit the activity of thrombin, thereby affecting blood coagulation.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7.
Biological Activity
4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is recognized for its interactions with various biological targets, including enzymes and receptors, resulting in diverse pharmacological effects.
- Molecular Formula : C8H12N2O2S·HCl
- Molecular Weight : 220.72 g/mol
- Structure : The compound features a sulfonamide group, which is known to enhance its biological activity through interactions with biomolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various isoforms of carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration .
- Receptor Interaction : It can bind to specific receptors, altering their activity and leading to therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanistic Studies : The compound induces apoptosis in cancer cell lines through mechanisms such as reactive oxygen species (ROS) production and mitochondrial dysfunction. These processes lead to DNA damage and cell cycle arrest .
Inhibition of Carbonic Anhydrase
This compound has been synthesized and tested for its inhibitory effects on human carbonic anhydrase isozymes I and II:
- IC50 Values : The inhibitory concentration (IC50) values for various derivatives have been reported, indicating potent activity against these enzymes .
Study on Anticancer Effects
A study evaluated the pro-apoptotic behavior of this compound in HeLa cells:
- Results : The compound demonstrated a significant increase in ROS levels, leading to apoptosis through caspase activation. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .
Inhibition of Carbonic Anhydrase Isozymes
In another study, a series of N4-substituted derivatives were synthesized and tested:
- Findings : The derivatives showed varying degrees of inhibition against carbonic anhydrase isoforms, with some compounds exhibiting IC50 values as low as 0.1 µM .
Data Table: Biological Activity Summary
Scientific Research Applications
Functional Groups
- Sulfonamide : Contributes to its pharmacological activity.
- Amine : Facilitates hydrogen bonding and ionic interactions.
Carbonic Anhydrase Inhibition
4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride exhibits significant inhibitory effects on human carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. This property makes it a candidate for treating conditions such as glaucoma and edema.
Case Study: Glaucoma Treatment
In a study investigating the efficacy of CA inhibitors, derivatives of this compound showed selective inhibition of specific isoforms of CAs. This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors. Molecular modeling techniques have been utilized to optimize binding affinity.
Synthesis of Hypoglycemic Agents
The compound serves as an intermediate in the synthesis of sulfonylurea hypoglycemic drugs such as glipizide and glimepiride. These drugs are widely used to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells .
Synthesis Methodology
A novel synthesis method has been developed that utilizes β-phenylethylamine as a starting material. The process involves several steps:
- Acetylation Reaction
- Chlorosulfonation
- Aminating Reaction
- Hydrolysis
- Refinement
This method is noted for its low production costs and high yields, making it suitable for industrial applications .
Protease Inhibition
The compound is structurally related to AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride), a known irreversible serine protease inhibitor. It has been used extensively in studies involving cholesterol regulation by inhibiting Site-1 protease (S1P), which plays a role in the activation of sterol regulatory element-binding proteins (SREBPs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the compound and its analogs:
Mechanistic and Application Differences
AEBSF (Sulfonyl Fluoride Analog)
- Key Difference : The sulfonyl fluoride (-SO₂F) group in AEBSF enables irreversible covalent binding to serine proteases, contrasting with the reversible sulfonamide (-SO₂NH-) interaction in the main compound .
- Applications : AEBSF is widely used to inhibit proteases during protein purification and block NADPH oxidase assembly by preventing gp91phox-p47phox interactions .
- Toxicity : Highly corrosive (H314 hazard) due to fluoride release .
N-(2-Aminoethyl)-4-nitrobenzenesulfonamide Hydrochloride
Bulky Sulfonamide Derivatives (e.g., Compound)
Research Findings and Implications
Efficacy in Enzyme Inhibition
- AEBSF : Demonstrated efficacy in blocking NADPH oxidase activity (IC₅₀ ~10 µM) and suppressing tumor cell adhesion in in vitro models .
- Main Compound: While structurally similar, its reversible inhibition mechanism may limit potency compared to AEBSF. No specific IC₅₀ data is available in the provided evidence.
Structural Impact on Pharmacokinetics
- Electron-Withdrawing Groups: The nitro group in N-(2-aminoethyl)-4-nitrobenzenesulfonamide hydrochloride enhances acidity (pKa ~5.5) but reduces cell permeability due to increased polarity.
- Lipophilic Groups : Bulky substituents (e.g., naphthyl in compound) improve blood-brain barrier penetration but may hinder target specificity .
Preparation Methods
Acetylation Reaction
- Starting Material: β-phenethylamine
- Acylating Agents: Acetic acid or acetic anhydride
- Reaction Conditions:
- Weight ratio of β-phenethylamine to acylating agent: 1:1 to 1:1.25
- Reaction vessel equipped with reflux condenser
- Stirring and heating at reflux for 3 to 5 hours
- Post-Reaction Processing:
- Distillation to recover acetic acid under normal and reduced pressure
- Cooling and addition of solvent (dichloromethane, chloroform, carbon tetrachloride, or dichloroethane) in a ratio of 1:0.6 to 1:0.8 (β-phenethylamine to solvent by weight)
- Outcome: Formation of acetylated intermediate (N-acetyl-β-phenethylamine)
Chlorosulfonation
- Reagents: Chlorosulfonic acid (1.42 to 3.6 times the weight of acetylate), auxiliary agents such as sodium chloride or ammonium chloride
- Chlorinating Agents: Phosphorus pentachloride, phosphorus oxychloride, or thionyl chloride
- Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethane
- Procedure:
- Slow addition of acetylated intermediate into chlorosulfonic acid under stirring, maintaining temperature below 50°C
- Gradual warming to 50–60°C, then reaction at 60–70°C for 2–4 hours
- Addition of dry auxiliary agent and chlorinating agent mixture, incubation at 60–75°C for 2–4 hours
- Purpose: Introduction of the sulfonyl chloride group onto the aromatic ring
Amination Reaction
- Reagents: Ammonia or amine source to convert sulfonyl chloride to sulfonamide
- Solvents: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethane
- Conditions: Reaction under controlled temperature with stirring to form the sulfonamide intermediate
Hydrolysis and Purification
- Reagents: Sodium hydroxide solution (18–30% concentration)
- Procedure:
- Addition of sodium hydroxide in ratio 1:2 to 1:4 (amide wet product to alkali by weight)
- Heating to 105–115°C with reflux for 3.5–6 hours
- Cooling to 80–90°C, treatment with activated carbon (0.06–0.08 weight ratio), filtration
- Cooling filtrate to 25–30°C, incubation for 0.5 hours
- Addition of hydrochloric acid (28–31%) to adjust pH to ~10, crystallization at 10°C
- Filtration, washing with cold water until neutral or weakly acidic, drying to obtain crude 4-(2-aminoethyl)benzene sulfonamide
Refinement and Final Product Formation
- Solvents: Methanol, ethanol, water, or their mixtures
- Procedure:
- Dissolution of crude product in solvent (ratio 1:2.5 to 1:5.5 by weight)
- Treatment with activated carbon (0.05–0.10 weight ratio), reflux 0.5–1 hour
- Filtration and cooling to 10°C to induce crystallization
- Filtration, washing with cold solvent, drying to yield purified 4-(2-aminoethyl)benzene sulfonamide
- Final Step: Conversion to hydrochloride salt by treatment with hydrochloric acid under controlled conditions
Data Table Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent Options | Notes |
|---|---|---|---|---|---|
| Acetylation | β-phenethylamine + acetic acid/acetic anhydride | Reflux (~100) | 3–5 | Dichloromethane, chloroform, CCl4, dichloroethane | Distillation to remove acetic acid |
| Chlorosulfonation | Chlorosulfonic acid + auxiliary agent + chlorinating agent | <50 (addition), then 60–70 | 2–4 | Same as acetylation solvents | Controlled addition to avoid overheating |
| Amination | Ammonia or amine source | Ambient to moderate | Variable | Same as above | Converts sulfonyl chloride to sulfonamide |
| Hydrolysis | NaOH (18–30%) | 105–115 | 3.5–6 | - | Followed by activated carbon treatment |
| Refinement | Methanol/ethanol/water mixture | Reflux ~60–80 | 0.5–1 | Methanol, ethanol, water | Final purification and crystallization |
Research Findings and Advantages
- Raw Materials: Use of β-phenethylamine and inexpensive acylating agents reduces cost.
- Environmental Impact: Low consumption of chlorosulfonic acid and reduced wastewater generation make the process environmentally favorable.
- Yield: High product yield is achieved due to optimized reaction conditions and recycling of by-products.
- Industrialization: The method’s simplicity and use of readily available chemicals facilitate easy scale-up and industrial application.
- Product Application: The synthesized compound serves as an intermediate in the production of sulfonylurea hypoglycemic drugs such as glipizide, glimepiride, gliquidone, and glibenclamide.
Additional Notes from Literature
- The compound 4-(2-aminoethyl)-benzenesulfonamide (closely related to the target compound) has been used as a precursor in Schiff base synthesis, where it reacts with aldehydes in ethanol under reflux for several hours, followed by recrystallization for purification. This underscores the compound’s chemical stability and versatility in further derivatization.
Q & A
Q. What are the optimal synthetic routes for 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, and how are purity and yield maximized?
The synthesis typically involves sulfonylation of an aminoethylbenzene precursor followed by N-ethylation under controlled conditions. Key steps include:
- Sulfonylation : Reaction of 4-(2-aminoethyl)benzene with sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- N-Ethylation : Use of ethyl bromide or ethyl iodide in the presence of a base (e.g., KCO) in DMF at 60–80°C .
- Purification : Flash chromatography (e.g., cyclohexane/dichloromethane) and recrystallization from ethanol/dichloromethane mixtures to achieve >98% purity. Yield optimization requires precise pH control and inert atmospheres to minimize hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonamide NH at δ 7.8–8.2 ppm, ethyl group CH at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 289.1) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λmax ~255 nm) assess purity (>98%) and detect trace impurities .
Q. How should researchers handle stability and storage challenges for this compound?
- Storage : Store in argon at –20°C in desiccated, amber vials to prevent moisture absorption and photodegradation .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC monitoring reveal degradation products (e.g., hydrolyzed sulfonic acid derivatives) .
Advanced Research Questions
Q. What methodologies are recommended for studying this compound’s inhibition of carbonic anhydrase isoforms?
- Enzyme Assays : Use stopped-flow CO hydration assays (pH 7.4, 25°C) to determine IC values. Compare inhibition potency against isoforms CA-II and CA-IX .
- X-ray Crystallography : Co-crystallize the compound with CA-II to resolve binding modes (e.g., sulfonamide-Zn coordination) and identify key hydrophobic interactions .
- Computational Docking : Employ Schrödinger Suite or AutoDock Vina to model ligand-enzyme binding energies and validate experimental results .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Statistical Experimental Design : Apply factorial design (e.g., 2 factorial) to evaluate variables (e.g., pH, temperature, solvent polarity) on activity outcomes. Use ANOVA to identify significant factors .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and perform sensitivity analysis to account for assay variability (e.g., enzyme source, buffer composition) .
Q. What advanced strategies are used to elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reactions with varying nucleophiles (e.g., thiols, amines) using UV-Vis spectroscopy (λ = 300 nm) to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .
- Isotopic Labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into reaction products via MS .
Methodological Considerations
Q. How can researchers optimize reaction conditions for scale-up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters (e.g., reagent addition rate) in real time .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading) and predict optimal conditions .
Q. What are the best practices for validating the compound’s biological activity in cell-based assays?
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using positive controls (e.g., acetazolamide for CA inhibition).
- Cytotoxicity Screening : Perform MTT assays on HEK-293 or HepG2 cells to rule out non-specific toxicity (IC > 50 µM recommended) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
